molecular formula C21H22ClN3S B3123389 N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine CAS No. 306980-40-5

N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine

Cat. No. B3123389
CAS RN: 306980-40-5
M. Wt: 383.9 g/mol
InChI Key: HFDFCIYJAAXBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Understanding Metabolic Pathways

Methionine, a sulfur-containing amino acid, is crucial for dietary protein and regulates several metabolites like ethylene and polyamines through S-adenosylmethionine (SAM). Research on methionine metabolism provides insights into improving its content in plants, enhancing nutritional value. The enzymatic regulation of methionine synthesis and its influence on plant growth and productivity are key areas of study, offering potential for agricultural advancements (R. Amir, 2010).

Biopolymer Modification for Applications

Chemical modification of xylan into ethers and esters with unique properties based on functional groups and substitution patterns has shown promise. This includes applications in drug delivery, where xylan esters form nanoparticles for targeted delivery, and in the paper industry as strength additives. These developments suggest a broad range of applications for modified biopolymers in industrial and medical fields (K. Petzold-Welcke et al., 2014).

Optoelectronic Material Development

The exploration of quinazoline and pyrimidine derivatives has opened new avenues in optoelectronic materials. These compounds, incorporated into π-extended conjugated systems, have shown significant potential for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these derivatives highlight their importance in creating novel materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs (G. Lipunova et al., 2018).

Agricultural Impact and Environmental Fate

The environmental impact and fate of organochlorine compounds like chlorophenols have been extensively reviewed, with findings indicating moderate to high persistence and toxicity depending on conditions. These studies are crucial for understanding and mitigating the environmental and health risks associated with these compounds in agricultural and industrial settings (K. Krijgsheld & A. D. Gen, 1986).

properties

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]-N,N-diethyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3S/c1-3-25(4-2)20-14-18(15-26-19-12-10-17(22)11-13-19)23-21(24-20)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDFCIYJAAXBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine
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N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine
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N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine
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N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine
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N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine
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N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine

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